![molecular formula C12H10BrN B14915023 2-Bromo-6,9-dihydropyrido[1,2-a]indole](/img/structure/B14915023.png)
2-Bromo-6,9-dihydropyrido[1,2-a]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6,9-dihydropyrido[1,2-a]indole is a heterocyclic compound that belongs to the class of pyrido[1,2-a]indoles. These compounds are known for their significant biological activities and are found in various natural products and pharmaceuticals. The structure of this compound consists of a fused pyridine and indole ring system with a bromine atom at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,9-dihydropyrido[1,2-a]indole can be achieved through several synthetic routes. One common method involves the cyclization of N-allenyl indoles. For example, the gold-catalyzed cycloisomerization of N-2,3-butadienylindoles can afford 6,9-dihydropyrido[1,2-a]indoles, which can then be brominated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6,9-dihydropyrido[1,2-a]indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Cyclization Reactions: Further cyclization reactions can lead to more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 2-substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6,9-dihydropyrido[1,2-a]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of 2-Bromo-6,9-dihydropyrido[1,2-a]indole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific biological activity. For example, in anticancer research, it may inhibit certain enzymes or signaling pathways involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[1,2-a]indole: The parent compound without the bromine atom.
6,9-Dihydropyrido[1,2-a]indole: The compound without the bromine substitution.
2-Substituted Pyrido[1,2-a]indoles: Compounds with different substituents at the 2-position.
Uniqueness
2-Bromo-6,9-dihydropyrido[1,2-a]indole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can serve as a handle for further functionalization, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C12H10BrN |
|---|---|
Molekulargewicht |
248.12 g/mol |
IUPAC-Name |
2-bromo-6,9-dihydropyrido[1,2-a]indole |
InChI |
InChI=1S/C12H10BrN/c13-10-4-5-12-9(7-10)8-11-3-1-2-6-14(11)12/h1-2,4-5,7-8H,3,6H2 |
InChI-Schlüssel |
SXGGWMXTRIYYSX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCN2C1=CC3=C2C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




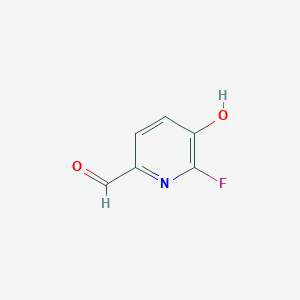
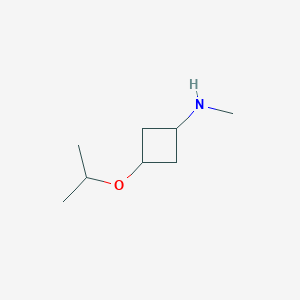
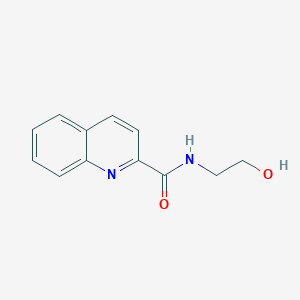
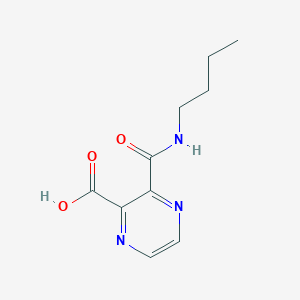

![(4-Bromo-1h-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14914992.png)

![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B14915015.png)
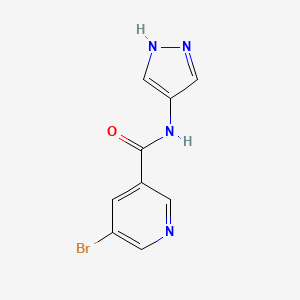

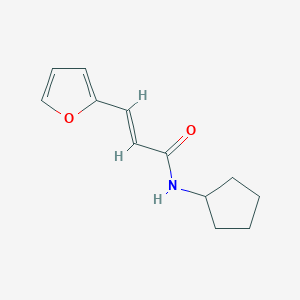
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3-ethoxy-2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B14915033.png)
